(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine
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Overview
Description
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring and a nitrophenyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine typically involves the condensation reaction between 4-(decyloxy)aniline and 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The decyloxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: 4-(Decyloxy)aniline.
Reduction: (E)-N-[4-(Decyloxy)phenyl]-1-(4-aminophenyl)methanimine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The decyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[4-(Methoxy)phenyl]-1-(4-nitrophenyl)methanimine
- (E)-N-[4-(Ethoxy)phenyl]-1-(4-nitrophenyl)methanimine
- (E)-N-[4-(Butoxy)phenyl]-1-(4-nitrophenyl)methanimine
Uniqueness
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine is unique due to the presence of the long decyloxy chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
76515-71-4 |
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Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(4-decoxyphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-8-9-18-28-23-16-12-21(13-17-23)24-19-20-10-14-22(15-11-20)25(26)27/h10-17,19H,2-9,18H2,1H3 |
InChI Key |
QLAFTPGXAUTSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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